4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S2/c1-2-18-6-8-19(9-7-18)17-20-22(28)26(23(30)31-20)12-3-5-21(27)24-10-4-11-25-13-15-29-16-14-25/h6-9,17H,2-5,10-16H2,1H3,(H,24,27)/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSYYCPHHPSDJS-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to introduce the benzylidene group.
Attachment of the Morpholine Moiety: The resulting compound is further reacted with 3-chloropropylmorpholine under nucleophilic substitution conditions to attach the morpholine moiety.
Formation of the Butanamide Chain: Finally, the compound is reacted with butanoyl chloride in the presence of a base to form the butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the function of various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity. The benzylidene group can interact with receptors, modulating their signaling pathways. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations in the Thiazolidinone Core
Table 1: Key Structural Differences and Properties
Key Observations :
- The 4-ethyl group in the target compound may enhance lipophilicity.
- N-Substituents : Morpholine derivatives (target compound and ) exhibit improved solubility over ethyl or benzyl groups. The propyl chain in the target compound may offer greater conformational flexibility than the methyl group in .
- Amide Chains : Butanamide in the target compound likely increases hydrophobicity compared to benzamide in , influencing pharmacokinetics.
Challenges :
Spectral and Physicochemical Properties
Table 2: Spectral Comparisons
Notes:
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide?
- Methodological Answer : The synthesis typically involves three stages:
Thiazolidinone Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under basic conditions (sodium acetate in acetic acid/DMF, refluxed for 2–7 hours) .
Benzylidene Incorporation : Reaction with 4-ethylbenzaldehyde via Knoevenagel condensation (Z-isomer controlled by reaction time and temperature) .
Side-Chain Functionalization : Coupling the thiazolidinone intermediate with 3-(morpholin-4-yl)propylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Optimization : Yield improvements (29–96%) are achieved through solvent selection (e.g., DMF/acetic acid), temperature control (70–100°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the thioxo proton (δ 13.5–14.5 ppm, broad singlet) and benzylidene vinyl proton (δ 7.2–7.8 ppm, doublet, J = 10–12 Hz) .
- ¹³C NMR : Thioxo carbon (δ 180–185 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR : Strong absorption at ~1200 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z ~500–550) and fragmentation patterns confirming the morpholinylpropyl side chain .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or proteases (e.g., MMP-9) using purified enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural Confirmation : Re-analyze stereochemistry (Z/E) via NOESY NMR to confirm benzylidene configuration .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify target binding consistency .
Q. What strategies enhance the metabolic stability of this compound without compromising its thiazolidinone pharmacophore?
- Methodological Answer :
- Side-Chain Modifications : Replace the morpholinyl group with piperazine (improves solubility) or introduce fluorine atoms (reduces CYP450 metabolism) .
- Prodrug Design : Mask the thioxo group as a thioether (e.g., S-acetyl) for controlled release .
- Formulation : Use nanoemulsions or liposomes to enhance bioavailability in pharmacokinetic studies (e.g., rat plasma AUC analysis) .
Q. How does the Z-configuration of the benzylidene moiety influence target binding and activity?
- Methodological Answer :
- Structural Analysis : The Z-isomer ensures planar alignment of the benzylidene and thiazolidinone groups, critical for π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Activity Comparison : Synthesize E-isomer via prolonged reflux (>12 hours) and compare IC₅₀ values. Studies on analogs show 2–5-fold lower activity for E-forms .
- Computational Evidence : Density Functional Theory (DFT) calculations reveal higher stability (ΔG ≈ 3–5 kcal/mol) and better orbital overlap in Z-forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
